Cas no 1227465-72-6 (3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole)

3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-5-(p-tolyl)-1H-1,2,4-triazole
- 3-bromo-5-(4-methylphenyl)-1H-1,2,4-triazole(SALTDATA: FREE)
- 5-bromo-3-(4-methylphenyl)-1H-1,2,4-triazole
- 5-Bromo-3-(p-tolyl)-1H-1,2,4-triazole
- AKOS022185639
- 3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole
- MFCD16556123
- EN300-31930455
- 3-bromo-5-(4-methylphenyl)-2H-1,2,4-triazole
- 1227465-72-6
- BS-37256
- G59517
- CS-0442736
- 3-bromo-5-(4-methylphenyl)-4H-1,2,4-triazole
-
- MDL: MFCD16556123
- インチ: InChI=1S/C9H8BrN3/c1-6-2-4-7(5-3-6)8-11-9(10)13-12-8/h2-5H,1H3,(H,11,12,13)
- InChIKey: RVSVRDDHPDHMBR-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C=C1)C2=NNC(=N2)Br
計算された属性
- せいみつぶんしりょう: 236.99016g/mol
- どういたいしつりょう: 236.99016g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3
3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 064518-250mg |
3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole |
1227465-72-6 | 95% | 250mg |
£105.00 | 2022-03-01 | |
Chemenu | CM275989-1g |
3-Bromo-5-(p-tolyl)-1H-1,2,4-triazole |
1227465-72-6 | 95% | 1g |
$271 | 2023-03-05 | |
Enamine | EN300-31930455-0.05g |
3-bromo-5-(4-methylphenyl)-1H-1,2,4-triazole |
1227465-72-6 | 95% | 0.05g |
$153.0 | 2023-07-06 | |
Enamine | EN300-31930455-0.25g |
3-bromo-5-(4-methylphenyl)-1H-1,2,4-triazole |
1227465-72-6 | 95% | 0.25g |
$325.0 | 2023-07-06 | |
Enamine | EN300-24506907-5g |
3-bromo-5-(4-methylphenyl)-1H-1,2,4-triazole |
1227465-72-6 | 95% | 5g |
$1903.0 | 2023-09-05 | |
Enamine | EN300-24506907-10g |
3-bromo-5-(4-methylphenyl)-1H-1,2,4-triazole |
1227465-72-6 | 95% | 10g |
$2823.0 | 2023-09-05 | |
Enamine | EN300-24506907-0.05g |
3-bromo-5-(4-methylphenyl)-1H-1,2,4-triazole |
1227465-72-6 | 95% | 0.05g |
$153.0 | 2023-09-05 | |
Enamine | EN300-31930455-2.5g |
3-bromo-5-(4-methylphenyl)-1H-1,2,4-triazole |
1227465-72-6 | 95% | 2.5g |
$1287.0 | 2023-07-06 | |
abcr | AB267999-1g |
3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole; . |
1227465-72-6 | 1g |
€304.50 | 2025-02-21 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1513403-250mg |
5-Bromo-3-(p-tolyl)-1H-1,2,4-triazole |
1227465-72-6 | 98% | 250mg |
¥1296.00 | 2024-08-09 |
3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole 関連文献
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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5. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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7. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazoleに関する追加情報
Introduction to 3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole (CAS No: 1227465-72-6) and Its Emerging Applications in Chemical Biology
3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole (CAS No: 1227465-72-6) is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the triazole class, which is well-known for its broad spectrum of applications in pharmaceuticals, agrochemicals, and material sciences. The presence of both bromine and methylphenyl substituents in its molecular structure endows it with distinct chemical reactivity, making it a valuable scaffold for further derivatization and functionalization.
The 1,2,4-triazole core is a prominent motif in medicinal chemistry, characterized by its ability to form stable complexes with biological targets. This structural feature has been exploited in the design of various bioactive molecules, including antifungal, antiviral, and anticancer agents. In particular, the bromine atom at the 3-position and the 4-methylphenyl group at the 5-position introduce specific electronic and steric properties that can modulate the compound's interactions with biological receptors. These attributes have made 3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole a promising candidate for further investigation in drug discovery programs.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies suggest that the bromine substituent can engage in halogen bonding interactions with specific amino acid residues in protein targets, while the 4-methylphenyl group may interact through π-stacking or hydrophobic effects. Such insights have guided the development of novel derivatives with enhanced binding affinity and selectivity. For instance, virtual screening approaches have identified several analogs of 3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole that exhibit improved pharmacokinetic profiles.
The 1H-1,2,4-triazole scaffold is particularly interesting because it can be further functionalized to introduce additional pharmacophores. Researchers have explored various synthetic routes to modify this core structure, including nucleophilic substitution reactions at the bromine atom and cross-coupling reactions involving the aromatic ring. These modifications have led to a library of derivatives with diverse biological activities. Notably, some of these derivatives have shown promising results in preclinical studies as inhibitors of kinases and other enzymes implicated in cancer progression.
In addition to its pharmaceutical applications, 3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole has found utility in materials science. The compound's ability to form coordination complexes with metal ions has been exploited in the development of luminescent materials and catalysts. For example, when complexed with transition metals such as copper or palladium, it exhibits enhanced photophysical properties that are useful in sensors and optoelectronic devices. These findings highlight the versatility of this compound beyond traditional drug discovery applications.
The synthesis of 3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include bromination of a pre-formed triazole derivative followed by Friedel-Crafts alkylation with 4-methylbenzene. Advances in green chemistry principles have also led to the development of more sustainable synthetic methods that minimize waste and reduce energy consumption. Such innovations are crucial for scaling up production while maintaining environmental responsibility.
Recent research has also explored the role of 3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole in modulating immune responses. Studies indicate that certain derivatives can influence cytokine production and immune cell activation pathways. These findings are particularly relevant given the increasing interest in immunotherapies for cancer treatment. By targeting specific immune checkpoints or signaling pathways, these compounds may enhance the efficacy of existing immunotherapeutic strategies.
The development of novel analytical techniques has further facilitated the study of 3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole and its derivatives. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to confirm molecular structure and identify impurities. Additionally, biophysical methods such as surface plasmon resonance (SPR) and X-ray crystallography provide detailed insights into binding interactions between this compound and biological targets.
The future prospects for 3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole are promising given its unique structural features and broad range of potential applications. Ongoing research aims to uncover new biological activities and optimize synthetic methodologies for scalable production. Collaborative efforts between academia and industry are essential to translate laboratory discoveries into clinical applications that benefit human health.
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